N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1170512-82-9
VCID: VC4179239
InChI: InChI=1S/C18H16N4OS/c1-10-7-8-11(2)16-14(10)20-18(24-16)21-17(23)15-12(3)19-13-6-4-5-9-22(13)15/h4-9H,1-3H3,(H,20,21,23)
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(N=C4N3C=CC=C4)C
Molecular Formula: C18H16N4OS
Molecular Weight: 336.41

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

CAS No.: 1170512-82-9

Cat. No.: VC4179239

Molecular Formula: C18H16N4OS

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide - 1170512-82-9

Specification

CAS No. 1170512-82-9
Molecular Formula C18H16N4OS
Molecular Weight 336.41
IUPAC Name N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Standard InChI InChI=1S/C18H16N4OS/c1-10-7-8-11(2)16-14(10)20-18(24-16)21-17(23)15-12(3)19-13-6-4-5-9-22(13)15/h4-9H,1-3H3,(H,20,21,23)
Standard InChI Key OXUXKIXJBNXNBT-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(N=C4N3C=CC=C4)C

Introduction

Overview of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Its molecular formula is C17H16N4OSC_{17}H_{16}N_4OS
and it possesses a complex structure characterized by multiple heterocyclic rings. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves several key steps:

  • Formation of Benzothiazole Ring: The synthesis begins with the preparation of the benzothiazole moiety through cyclization reactions involving appropriate precursors.

  • Imidazole Ring Formation: Subsequent reactions lead to the formation of the imidazole ring which is crucial for the compound's biological activity.

  • Carboxamide Formation: The final step involves the introduction of the carboxamide group through acylation reactions.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compound and confirm its structure.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide may possess inhibitory effects against various bacterial strains and fungi.

Anticancer Potential

The compound has also been evaluated for its anticancer activity against several human cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Preliminary results suggest that it may exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.

Mechanism of Action

The mechanism by which N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide exerts its biological effects is believed to involve inhibition of specific kinases that play a role in cell signaling pathways associated with inflammation and cancer progression.

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